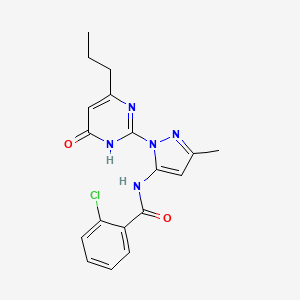

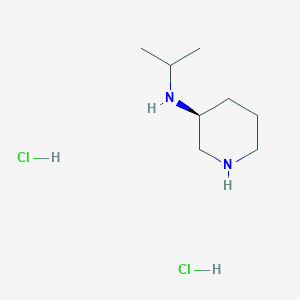

5-ciclopropil-N-(3-metilfenil)-1-fenil-1H-1,2,3-triazol-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

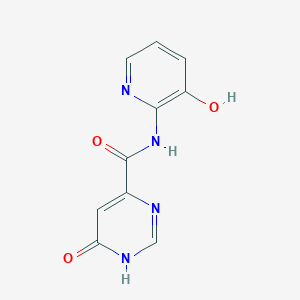

The compound "5-cyclopropyl-N-(3-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1H-1,2,3-triazole-4-carboxamide, which is a class of compounds known for their potential biological activities, including anticancer properties. The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a cyclopropyl group, a phenyl group, and a 3-methylphenyl group.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through 1,3-dipolar cycloaddition reactions. For instance, 5-amino-1,2,4-triazoles can be synthesized by reacting hydrazonoyl hydrochlorides with carbodiimides in the presence of a base such as triethylamine . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions to incorporate the cyclopropyl and phenyl substituents.

Molecular Structure Analysis

The molecular structure of triazole derivatives can vary significantly depending on the substituents attached to the triazole ring. For example, in a related compound, the cyclopropyl ring is oriented almost perpendicular to the benzene ring, with a dihedral angle of 87.9(1)°, and the dihedral angle between the cyclopropyl ring and the triazole ring is 55.6(1)° . This suggests that in the compound of interest, similar steric interactions may influence the overall molecular conformation.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid can undergo heterocyclization reactions with bifunctional reagents to form new heterocyclic polycyclic ensembles . This indicates that the compound may also be amenable to further chemical transformations, potentially leading to the synthesis of complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of a related compound reveals that molecules are linked by hydrogen bonding and other weak interactions, forming infinite ribbons and layers in the crystal lattice . Additionally, the pattern of bond distances within the triazole ring can indicate the degree of π-electron delocalization, which can affect the compound's reactivity and physical properties .

Aplicaciones Científicas De Investigación

- Se han sintetizado y evaluado derivados de pirimidina que contienen un grupo amida por su actividad antifúngica .

- En particular, el compuesto 5o demostró una excelente actividad antifúngica con un valor de EC50 de 10.5 μg/ml, superando a la pirimethanil .

- Su versatilidad estructural permite la modificación para crear compuestos potentes para la protección de cultivos, el control de plagas y la gestión de enfermedades .

Actividad Antifúngica

Protección de Cultivos

Intermediarios Agroquímicos

Propiedades Antivirales

Aplicaciones Antibacterianas

Potencial Insecticida

En resumen, la 5-ciclopropil-N-(3-metilfenil)-1-fenil-1H-1,2,3-triazol-4-carboxamida es prometedora en aplicaciones antifúngicas, protección de cultivos y desarrollo agroquímico. Sus diversas actividades biológicas justifican una mayor investigación y exploración en diversos campos científicos . Si necesita más información o tiene alguna pregunta adicional, ¡no dude en preguntar!

Propiedades

IUPAC Name |

5-cyclopropyl-N-(3-methylphenyl)-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-13-6-5-7-15(12-13)20-19(24)17-18(14-10-11-14)23(22-21-17)16-8-3-2-4-9-16/h2-9,12,14H,10-11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDHJGOSCJIBQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2540782.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2540789.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2540796.png)

![3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2540799.png)

![4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540800.png)